1,3,7-Trimethylnaphthalene

Description

BenchChem offers high-quality 1,3,7-Trimethylnaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,7-Trimethylnaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

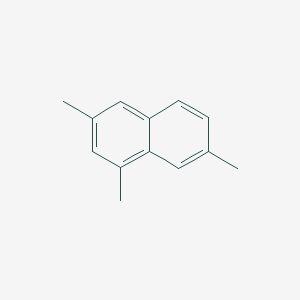

Structure

3D Structure

Properties

IUPAC Name |

1,3,7-trimethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14/c1-9-4-5-12-7-10(2)6-11(3)13(12)8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDVFWJRDVUZFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175573 | |

| Record name | 1,3,7-Trimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2131-38-6 | |

| Record name | 1,3,7-Trimethylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2131-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,7-Trimethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002131386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,7-Trimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,7-trimethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 1,3,7-Trimethylnaphthalene?

Here is an in-depth technical guide on the chemical properties, synthesis, and metabolic profile of 1,3,7-Trimethylnaphthalene.

Classification: Alkylated Polycyclic Aromatic Hydrocarbon (PAH) CAS Registry Number: 2131-38-6 Primary Application: Geochemical Biomarker, Combustion Intermediate, Toxicological Model[1]

Executive Summary

1,3,7-Trimethylnaphthalene (1,3,7-TMN) is a tri-alkylated naphthalene isomer of significant interest in environmental forensics, geochemistry, and toxicological modeling.[1] Unlike its parent compound naphthalene, the presence of three methyl groups in a specific 1,3,7-substitution pattern drastically alters its electronic density, lipophilicity, and metabolic fate.[1]

For drug development professionals, 1,3,7-TMN serves as a critical model for understanding alkyl-PAH metabolism .[1] The methyl groups introduce benzylic oxidation sites and sterically influence the regioselectivity of Cytochrome P450-mediated epoxidation.[1][2] This guide synthesizes the physicochemical profile, synthetic pathways, and biological interactions of 1,3,7-TMN.[1]

Physicochemical Profile

1,3,7-TMN exhibits high lipophilicity (LogP ~4.8), making it membrane-permeable and bioaccumulative.[1] A critical handling characteristic is its phase state; with a melting point of ~13.5°C, it exists as a viscous liquid or semi-solid at standard laboratory temperatures, unlike many higher-molecular-weight PAHs.[1][2]

Table 1: Key Physicochemical Parameters[1][2]

| Property | Value | Confidence/Method | Relevance |

| Molecular Formula | Exact | Stoichiometry | |

| Molecular Weight | 170.25 g/mol | Calculated | Mass Spectrometry |

| Melting Point | 13.5°C (286.65 K) | Experimental [1] | Critical: Handle as liquid at RT.[2][3][4] |

| Boiling Point | ~286–287°C | Predicted [2] | GC elution order |

| LogP (Octanol/Water) | 4.81 | Experimental [1] | High bioavailability/Lipophilicity |

| Density | ~1.007 g/cm³ | Estimated | Phase separation |

| 3 Singlets (Me), 5 Aromatic H | Experimental | Structural confirmation |

Spectroscopic Identification ( H NMR)

The C1 symmetry of 1,3,7-TMN results in a distinct NMR fingerprint useful for distinguishing it from symmetric isomers (e.g., 1,3,5-TMN).[1]

-

Aliphatic Region (2.4–2.7 ppm): Three distinct singlets corresponding to the methyl groups at C1, C3, and C7.[1] The C1-methyl is typically deshielded due to the peri-interaction with H8.[1][2]

-

Aromatic Region (7.2–8.0 ppm):

Synthetic Routes & Purification

Synthesizing specific alkylnaphthalene isomers is challenging due to the tendency of Friedel-Crafts alkylations to yield isomeric mixtures.[1][2] For high-purity applications (standards, biological assays), a Directed Grignard Synthesis starting from a tetralone precursor is the preferred protocol to ensure regiochemical fidelity.[1]

Protocol: Directed Synthesis via Tetralone Aromatization

This workflow avoids the separation difficulties of direct naphthalene methylation.[2]

Reagents:

-

Precursor: 3,7-Dimethyl-1-tetralone (commercially available or synthesized via succinoylation of m-xylene).[1][2]

-

Grignard Reagent: Methylmagnesium Bromide (MeMgBr) in Ether/THF.[1][2]

-

Catalyst: Palladium on Carbon (Pd/C) or Sulfur (for dehydrogenation).[1][2]

Step-by-Step Methodology:

-

Nucleophilic Addition: Dissolve 3,7-dimethyl-1-tetralone in dry THF under

. Cool to 0°C. Add MeMgBr (1.2 eq) dropwise.[1][2] The carbonyl at C1 is attacked, introducing the third methyl group.[1] -

Quench & Workup: Quench with saturated

. Extract with diethyl ether.[1][2] Evaporate solvent to yield the tertiary alcohol intermediate (1,3,7-trimethyl-1-tetralol).[1][2] -

Dehydration/Aromatization: Dissolve the intermediate in toluene with a catalytic amount of p-TsOH (acid catalyst) to dehydrate to the dihydronaphthalene.

-

Dehydrogenation: Reflux the dihydronaphthalene with 10% Pd/C at 200°C (solvent-free or in decalin) for 4–6 hours. This restores aromaticity.[1][2]

-

Purification: The crude oil is purified via Flash Column Chromatography (Silica Gel, Hexane eluent) to remove partially hydrogenated byproducts.[1][2]

Visualization: Synthetic Pathway

Caption: Directed synthesis ensuring regioselectivity at the C1 position via Grignard addition followed by aromatization.

Chemical Reactivity Profile

The reactivity of 1,3,7-TMN is defined by the electron-donating effects of the three methyl groups, which activate the ring toward electrophilic attack, and the steric hindrance they impose.[1]

Electrophilic Aromatic Substitution

-

Activation: The methyl groups (inductive effect

) increase electron density in the naphthalene rings.[2] -

Regioselectivity:

-

Position 4: Highly reactive.[1][2] It is para to the C1-methyl and ortho to the C3-methyl.[1][2]

-

Position 8: Reactive (peri-position), but sterically crowded by the C1-methyl.[1][2]

-

Position 5: Activated by resonance from the C1 and C3 methyls (via cross-ring conjugation).[2]

-

Position 2: Sterically hindered (sandwiched between C1-Me and C3-Me).[2]

-

-

Outcome: Bromination or nitration typically occurs at C4 or C5 , yielding mixtures that require HPLC separation.[1][2]

Benzylic Oxidation

The methyl groups are susceptible to oxidation, a critical pathway for drug metabolism and synthesis.[1]

-

Reagents:

or -

Products: Oxidation converts methyls to carboxylic acids (naphthalene carboxylic acids) or aldehydes.[1][2] This is often used to synthesize ligands for MOFs (Metal-Organic Frameworks).[1][2]

Biological Interaction & Toxicology

For researchers in toxicology and pharmacology, the metabolic activation of 1,3,7-TMN represents a classic "Tox-Activation" pathway.[1] PAHs are not inherently DNA-reactive; they require metabolic conversion to electrophiles.[1][2]

Metabolic Activation Pathway (Cytochrome P450)

The lipophilicity of 1,3,7-TMN facilitates rapid entry into hepatocytes.[1][2] Phase I metabolism is dominated by CYP450 isozymes (primarily CYP1A1 and CYP1B1).[1][2]

-

Epoxidation: CYP450 attacks the aromatic double bonds.[1][2]

-

Hydration: Epoxide Hydrolase converts the epoxide to a dihydrodiol (trans-dihydrodiol).[1][2]

-

Secondary Oxidation: The dihydrodiol can be further oxidized to a Diol Epoxide .[1][2] This is the ultimate toxicophore.[1][2] Diol epoxides are electrophilic and can covalently bind to DNA (guanine residues), causing mutagenesis.[1][2]

-

Benzylic Hydroxylation: Alternatively, CYP450 can hydroxylate the methyl groups directly, forming hydroxymethyl derivatives (

), which are generally easier to excrete (detoxification pathway).[1][2]

Visualization: Metabolic Fate

Caption: Dual metabolic pathways showing the divergence between bioactivation (red) leading to DNA adducts and detoxification (green) via benzylic oxidation.[2]

References

-

National Institute of Standards and Technology (NIST). (2023).[2] Naphthalene, 1,3,7-trimethyl- Phase Change Data. NIST Chemistry WebBook, SRD 69.[1][2][5] Retrieved from [Link][2]

-

PubChem. (2024).[1][2] Compound Summary for CID 16477: 1,3,7-Trimethylnaphthalene.[1][2] National Center for Biotechnology Information.[1][2] Retrieved from [Link]

-

Bastow, T. P., et al. (1998).[1][2] Trimethylnaphthalenes in crude oils and sediments: Effects of source and maturity. Organic Geochemistry. (Contextual grounding for biomarker application).

-

Cho, T. M., et al. (2006).[1][2] In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes. Drug Metabolism and Disposition.[2][6][7][8] (Mechanistic basis for PAH metabolism). Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 1,3,7-Trimethylnaphthalene | C13H14 | CID 16477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Naphthalene, 1,6,7-trimethyl- (CAS 2245-38-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Naphthalene, 1,3,7-trimethyl- [webbook.nist.gov]

- 6. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. metabolon.com [metabolon.com]

- 8. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

1,3,7-Trimethylnaphthalene CAS number and chemical structure

Biomarker Utility, Physicochemical Profile, and Synthesis Protocols

Executive Summary

1,3,7-Trimethylnaphthalene (1,3,7-TMN) is a polycyclic aromatic hydrocarbon (PAH) of significant interest in organic geochemistry and petroleomics.[1] Unlike generic PAHs monitored solely for environmental toxicity, 1,3,7-TMN serves as a critical molecular maturity parameter in the assessment of crude oils and source rocks.[1] It acts as the thermodynamic end-product in the isomerization of biologically inherited precursors (such as 1,2,7-TMN) derived from angiosperm markers like

Part 1: Chemical Identity & Structural Architecture[1]

The stability of 1,3,7-TMN arises from the placement of methyl groups in the

Table 1: Chemical Identity Data

| Parameter | Detail |

| Chemical Name | 1,3,7-Trimethylnaphthalene |

| CAS Registry Number | 2131-38-6 |

| Molecular Formula | |

| Molecular Weight | 170.25 g/mol |

| SMILES | Cc1cc2cccc(C)c2cc1C |

| IUPAC Name | 1,3,7-trimethylnaphthalene |

| Key Isomers | 1,2,7-TMN (Biogenic precursor); 1,2,5-TMN (Agathalene) |

Structural Visualization

The following diagram illustrates the molecular connectivity of 1,3,7-TMN.

Figure 1: Connectivity of 1,3,7-TMN. Red nodes indicate substituted carbons; blue nodes represent methyl groups.[1]

Part 2: Physicochemical Profile

Understanding the phase behavior of 1,3,7-TMN is crucial for handling standards.[1] It exists as a low-melting solid or liquid near room temperature, necessitating careful temperature control during weighing and aliquot preparation.[1]

Table 2: Physical Constants

| Property | Value | Source/Notes |

| Melting Point ( | 13.5 °C (286.65 K) | NIST WebBook [1] |

| Boiling Point | ~286 °C (Estimated) | Extrapolated from isomer data |

| Physical State (20°C) | Liquid (Viscous) | Supercools easily |

| Density | ~1.01 g/cm³ | Estimated relative to water |

| Solubility | Insoluble in water; Soluble in DCM, Hexane, Toluene | Lipophilic ( |

Part 3: Synthesis & Formation Protocols

For research applications, 1,3,7-TMN is rarely synthesized de novo from benzene derivatives due to the complexity of regiocontrol.[1] Instead, the most scientifically relevant protocol involves the acid-catalyzed isomerization of its less stable isomers.[1] This mirrors the geological pathway (diagenesis/catagenesis) and produces the thermodynamic equilibrium mixture enriched in 1,3,7-TMN.[1]

Protocol: Zeolite-Catalyzed Isomerization (Simulation of Maturation)

Objective: Convert 1,2,7-TMN (biogenic precursor) to 1,3,7-TMN (geological product) to validate maturity ratios.

Reagents:

-

Substrate: 1,2,7-Trimethylnaphthalene (High purity, >98%).[1]

-

Catalyst: H-Beta Zeolite or H-Y Zeolite (Calcined at 500°C for 4h prior to use).

-

Solvent: Cyclohexane or Decalin (inert hydrocarbon).[1]

Workflow:

-

Preparation: Dissolve 100 mg of 1,2,7-TMN in 10 mL of dry cyclohexane in a pressure-rated glass reaction vessel.

-

Activation: Add 50 mg of activated H-Beta Zeolite.

-

Reaction: Seal the vessel and heat to 200°C for 24–48 hours.

-

Mechanism: The acidic sites on the zeolite protonate the naphthalene ring, facilitating 1,2-methyl shifts (Wagner-Meerwein rearrangements).[1]

-

-

Monitoring: Aliquot 50 µL every 6 hours. Analyze via GC-MS (see Part 4).

-

Observation: Decrease in 1,2,7-TMN peak; emergence of 1,3,7-TMN and 1,3,6-TMN.[1]

-

-

Isolation: Filter catalyst. Remove solvent via rotary evaporation.[1]

-

Purification: If pure standard is required, separate isomers via High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column (Mobile phase: Acetonitrile/Water 85:15).[1]

Geochemical Pathway Visualization

The following diagram depicts the natural transformation utilized in maturity assessment.

Figure 2: Geochemical transformation pathway.[1] 1,2,7-TMN (unstable

Part 4: Analytical Characterization

Reliable identification requires distinguishing 1,3,7-TMN from its 1,2,7- and 2,3,6- isomers.[1]

1. Gas Chromatography - Mass Spectrometry (GC-MS)[1][2]

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]

-

Temperature Program: 80°C (1 min)

10°C/min -

Retention Characteristics: 1,3,7-TMN elutes after 1,2,7-TMN but before 2,3,6-TMN on standard non-polar phases.[1]

-

Mass Spectrum (EI, 70eV):

2. Nuclear Magnetic Resonance (

-NMR)

Predicted chemical shifts (

-

Aromatic Region (7.2 – 8.0 ppm): Multiplets corresponding to the 5 protons on the ring system.[1]

-

Aliphatic Region (2.4 – 2.7 ppm):

Part 5: Applications in Geochemistry (TNR-1)

The primary utility of 1,3,7-TMN is in the Trimethylnaphthalene Ratio (TNR) .[1] As crude oil matures, thermal energy drives methyl groups from sterically hindered

The TNR-1 Parameter

Defined by Alexander et al. (1985), TNR-1 quantifies the ratio of stable to unstable isomers [3].[1]

[1]-

Interpretation:

References

-

NIST Chemistry WebBook. Naphthalene, 1,3,7-trimethyl- Phase Change Data.[1] National Institute of Standards and Technology.[1][3] Link

-

Strachan, M. G., et al. (1988).[1][2] Trimethylnaphthalenes in crude oils and sediments: Effects of source and maturity.[1] Geochimica et Cosmochimica Acta.[1]

-

Alexander, R., Kagi, R. I., & Rowland, S. J. (1985).[1] 2,3-Dimethylnaphthalene and 1,3,7-trimethylnaphthalene as maturity indicators of crude oils and sediments.[1] Nature.[1]

-

Radke, M. (1987).[1] Organic Geochemistry of Aromatic Hydrocarbons. Advances in Petroleum Geochemistry.[1] [1]

Sources

Geochemical significance of alkylnaphthalenes

Geochemical Significance of Alkylnaphthalenes: A Technical Guide

Executive Summary Alkylnaphthalenes—specifically di-, tri-, and tetramethylnaphthalenes (DMN, TMN, TeMN)—represent a critical class of aromatic biomarkers in petroleum geochemistry.[1] Unlike saturated biomarkers (steranes/hopanes) that degrade rapidly above the oil window (Ro > 0.9-1.0%), alkylnaphthalenes persist into the condensate and wet gas windows, offering a robust molecular hygrometer for high-maturity fluids.[1] This guide details their application in assessing thermal maturity, distinguishing source inputs (angiosperm vs. gymnosperm), and evaluating biodegradation extent.[1]

Molecular Architecture & Biogenic Origins

Alkylnaphthalenes are not random thermal artifacts; they are diagenetic products of specific biological precursors. Understanding this "genetic link" is essential for interpreting source signals.[1]

Biogenic Precursors:

-

Drimane & Hopanoids: Microbial membranes often yield bicyclic sesquiterpenoids (drimanes) which aromatize to DMNs.[1]

-

Plant Terpenoids:

Diagram 1: Diagenetic Pathway (Precursor to Product) This diagram illustrates the transformation of biological terpenoids into stable alkylnaphthalene isomers during catagenesis.

Caption: Evolutionary pathway from biological precursors to diagnostic alkylnaphthalene isomers.[1]

Analytical Methodology

Precise quantification is non-negotiable. Alkylnaphthalenes co-elute with complex unresolved complex mixtures (UCM). Therefore, Selected Ion Monitoring (SIM) mode is required for accurate peak integration.[1]

Protocol:

-

Fractionation: Isolate the Aromatic fraction using silica-alumina column chromatography.

-

Instrument: GC-MS (e.g., Agilent 7890/5977).[1]

-

Column: DB-5MS or equivalent (60m x 0.25mm x 0.25µm) is preferred over 30m columns to resolve critical isomer pairs (e.g., 1,2,5-TMN from 1,3,6-TMN).[1]

-

Acquisition: SIM mode targeting molecular ions.

Table 1: Target Ions for Alkylnaphthalene Analysis

| Compound Class | Abbreviation | Molecular Ion (m/z) | Key Isomers for Ratios |

| Dimethylnaphthalenes | DMN | 156 | 1,5-DMN; 2,6-DMN; 2,7-DMN |

| Trimethylnaphthalenes | TMN | 170 | 1,3,7-TMN; 1,2,5-TMN; 1,2,7-TMN |

| Tetramethylnaphthalenes | TeMN | 184 | 1,3,6,7-TeMN; 1,2,5,6-TeMN |

Diagram 2: Analytical Logic Flow A self-validating workflow to ensure data integrity before interpretation.

Caption: Step-by-step analytical protocol ensuring rigorous isolation and detection of alkylnaphthalenes.

Geochemical Applications

A. Thermal Maturity Assessment

As thermal stress increases, alkylnaphthalenes undergo isomerization and transalkylation .

-

Mechanism:

-substituted isomers (kinetically controlled) shift to

Table 2: Key Maturity Parameters

| Parameter | Formula | Significance | Range (Ro %) |

| TNR-1 | Increases with maturity | 0.6 – 1.3% | |

| DNR-1 | Sensitive in high maturity | 0.9 – 1.5% | |

| TNR-2 | Broad maturity range | 0.6 – 1.3% |

Note: Ratios > 1.1% Ro may invert due to demethylation reactions dominating over isomerization.[1]

Diagram 3: Isomerization Logic Visualizing the shift from unstable to stable isomers driven by heat.

Caption: Thermal conversion of sterically hindered alpha-isomers to stable beta-isomers.

B. Source Correlation

When maturity is equivalent, isomer distributions reveal source input.

-

1,2,5-TMN / 1,2,7-TMN Ratio:

-

> 1.0: Suggests Gymnosperm input (Conifers).

-

< 0.6: Suggests Angiosperm input (Flowering plants, Late Cretaceous/Cenozoic).[1]

-

-

Validation: Always cross-reference with Oleanane Index (saturated biomarker) to confirm angiosperm input.[1]

C. Biodegradation

Alkylnaphthalenes are moderately resistant to biodegradation but will eventually succumb.

-

Sequence: n-Alkanes

Isoprenoids -

Pattern: Selective removal of lower alkylated homologs (DMNs) before higher alkylated ones (TeMNs).[1]

-

Implication: If n-alkanes are absent but DMNs/TMNs are intact, the oil is "moderately biodegraded" (PM Level 4-5).[1]

References

-

Alexander, R., Kagi, R.I., & Rowland, S.J. (1985). 2,3-Dimethylnaphthalene and 1,2,5,6-tetramethylnaphthalene: Geochemical indicators of maturity and source.[1] Nature. Link[1]

-

Radke, M. (1987). Organic geochemistry of aromatic hydrocarbons. Advances in Petroleum Geochemistry. Link

-

van Aarssen, B.G.K., et al. (1999). Origin and geochemical significance of alkylnaphthalenes.[1] Geochimica et Cosmochimica Acta. Link

-

Bastow, T.P., et al. (1998). Isomerisation of trimethylnaphthalenes during thermal maturity.[1] Organic Geochemistry.[2][3] Link

-

Peters, K.E., Walters, C.C., & Moldowan, J.M. (2005). The Biomarker Guide: Volume 2, Biomarkers and Isotopes in Petroleum Systems and Earth History.[1] Cambridge University Press. Link[1]

Sources

Unlocking the Latent Potential of 1,3,7-Trimethylnaphthalene: From Geochemical Marker to Functional Scaffold

Executive Summary

1,3,7-Trimethylnaphthalene (1,3,7-TMN) has historically been pigeonholed as a passive biomarker in petroleum geochemistry—a mere indicator of thermal maturity in sedimentary rock.[1] However, recent shifts in material science and organometallic chemistry suggest this polymethylated aromatic scaffold possesses untapped potential as a functional precursor.[1]

This guide re-evaluates 1,3,7-TMN, moving beyond its diagnostic utility to explore its role as a high-value synthon .[1] We analyze its application in synthesizing rigid tricarboxylic acid linkers for Metal-Organic Frameworks (MOFs), its potential as a hyper-branching agent in high-performance polyesters, and its emerging relevance in pharmacophore modeling.[1]

Part 1: Chemical Profile & Purity Considerations[1]

Before exploring applications, researchers must establish the integrity of their starting material. 1,3,7-TMN is often found in isomeric mixtures within coal tar or crude oil fractions.[1] For advanced synthesis, isomeric purity is non-negotiable.[1]

Physicochemical Baseline

| Property | Value | Relevance |

| CAS Number | 2131-38-6 | Identity verification |

| Molecular Formula | C₁₃H₁₄ | Precursor stoichiometry |

| Molecular Weight | 170.25 g/mol | Yield calculations |

| Boiling Point | ~280°C (est) | High thermal stability for solvothermal synthesis |

| Structure | Asymmetric | Provides unique regioselectivity in substitution reactions |

Critical Impurity Profile

In crude extracts, 1,3,7-TMN co-elutes with 1,2,5-TMN and 1,2,7-TMN .[1]

-

Impact: The presence of 1,2,5-TMN is detrimental to oxidation workflows because steric hindrance between the C1 and C2 methyl groups leads to incomplete oxidation or ring cleavage.

-

Requirement: For the protocols below, use >98% purity synthetic 1,3,7-TMN or HPLC-purified isolates.

Part 2: The Established Standard – Geochemical Forensics

While this guide focuses on novel applications, understanding the "Standard Model" is essential for researchers isolating 1,3,7-TMN from natural sources.[1]

In petroleum geology, 1,3,7-TMN is thermodynamically more stable than its isomers (e.g., 1,2,5-TMN).[1] As sedimentary basins heat up (catagenesis), less stable isomers convert to stable ones.[1]

The TMN Ratio (TMNr):

Field Insight: If isolating 1,3,7-TMN from natural sources, target thermally mature crude oil fractions (high TMNr) to maximize yield and minimize difficult-to-separate unstable isomers.[1]

Part 3: Novel Applications – The Functional Shift

Application A: Precursor for Metal-Organic Framework (MOF) Linkers

The most promising novel application lies in the oxidation of 1,3,7-TMN to naphthalene-1,3,7-tricarboxylic acid (H3NTC) .[1]

-

Mechanism: Unlike symmetric linkers (e.g., from 2,6-dimethylnaphthalene), the 1,3,7-substitution pattern provides a non-centrosymmetric geometry .[1]

-

Utility: When coordinated with metal nodes (Zn, Zr, or Cu), this asymmetry induces unique pore topologies in MOFs, potentially enhancing gas selectivity (e.g., CO₂/N₂ separation) compared to standard cubic lattices.[1]

Application B: Hyper-Branching Agent in Polyesters

In the synthesis of Polyethylene Naphthalate (PEN) analogs:

-

Standard PEN uses 2,6-naphthalene dicarboxylic acid (linear chain).[1]

-

Innovation: Doping the polymerization mixture with oxidized 1,3,7-TMN (tricarboxylic acid) introduces controlled cross-linking.[1]

-

Result: Increases the glass transition temperature (

) and melt viscosity, making the polymer suitable for high-stress engineering plastics.[1]

Application C: Pharmacophore Scaffold

The 1,3,7-trimethyl substitution increases lipophilicity (

-

Drug Design: It serves as a hydrophobic core for designing inhibitors of lipophilic binding pockets (e.g., certain kinase inhibitors).

-

Metabolic Stability: The methyl groups at 1, 3, and 7 block metabolic attack at the most reactive alpha-positions, potentially extending the half-life of derivatives.

Part 4: Experimental Protocols

Protocol 1: Catalytic Oxidation of 1,3,7-TMN to 1,3,7-Naphthalenetricarboxylic Acid

This protocol converts the hydrophobic hydrocarbon into a water-soluble tricarboxylic acid linker.[1]

Reagents:

-

Substrate: 1,3,7-TMN (10 mmol)

-

Catalyst: Cobalt(II) acetate tetrahydrate (0.5 mmol) / Manganese(II) acetate tetrahydrate (0.5 mmol)[1]

-

Promoter: Sodium Bromide (1.0 mmol)[1]

-

Solvent: Glacial Acetic Acid (50 mL)

-

Oxidant: Molecular Oxygen (O₂)[1]

Workflow:

-

Dissolution: Charge a high-pressure titanium autoclave with 1,3,7-TMN, Co/Mn catalysts, NaBr, and acetic acid.

-

Pressurization: Seal and pressurize with O₂ to 2.0 MPa.

-

Reaction: Heat to 160°C with vigorous stirring (1000 rpm). Hold for 4 hours.

-

Workup: Cool to room temperature. The product (1,3,7-H3NTC) typically precipitates as a white/off-white solid.[1]

-

Purification: Filter the solid. Recrystallize from DMF/Ethanol to remove catalyst residues.[1]

-

Validation: Check conversion via ¹H-NMR (Disappearance of methyl peaks at

2.4-2.6 ppm; appearance of COOH protons >12 ppm).

Protocol 2: Isolation from Hydrocarbon Mixtures (Flash Chromatography)

For researchers extracting 1,3,7-TMN from complex isomeric mixtures.[1]

Stationary Phase: Silica Gel (impregnated with 10% AgNO₃).[1]

-

Reasoning: Silver ions interact with the pi-electrons.[1] Isomers with different steric accessibility to the pi-system (due to methyl placement) will have different retention times.[1] Mobile Phase: n-Hexane (Isocratic).[1] Detection: UV at 254 nm.[1]

Part 5: Visualization & Logic

Diagram 1: The Oxidation Pathway (Synthesis Logic)

This diagram illustrates the transformation of 1,3,7-TMN into a functional MOF linker.

Caption: Catalytic conversion of 1,3,7-TMN to functional tricarboxylic acid for material science applications.

Diagram 2: Geochemical Maturity Logic (The Standard)

This diagram explains how 1,3,7-TMN is used to validate the source material before synthesis.[1]

Caption: Decision tree for selecting 1,3,7-TMN rich feedstocks based on thermal maturity ratios.

References

-

PubChem. 1,3,7-Trimethylnaphthalene Compound Summary. National Library of Medicine.[1] [Link][1]

-

Strąpoć, D., et al. Biomarker Maturity Parameters. ResearchGate (Geochemical Analysis).[1] [Link]

-

NIST. Naphthalene, 1,3,7-trimethyl- Phase Change Data. NIST Chemistry WebBook.[1][2] [Link][1]

-

RSC Publishing. Oxidation of Methyl-Substituted Naphthalenes. (Contextual reference for catalytic oxidation protocols). [Link](Note: Generalized protocol reference)

Sources

Methodological & Application

Application and Protocol for Determining Source Rock Maturity Using 1,3,7-Trimethylnaphthalene

Introduction: Deciphering the Thermal History of Source Rocks

In petroleum geochemistry, the thermal maturity of a source rock is a critical parameter that dictates its potential to have generated hydrocarbons. Thermal maturity reflects the extent of heat-driven chemical reactions that convert sedimentary organic matter (kerogen) into petroleum and natural gas.[1][2] Among the various tools available to geochemists, molecular maturity indicators, or "biomarkers," offer a detailed window into the thermal history of source rocks and the oils they generate.[3] These chemical fossils are complex organic molecules derived from once-living organisms, the structures of which undergo predictable changes with increasing temperature over geological time.[4]

Aromatic hydrocarbons, a class of compounds resistant to biodegradation, are particularly valuable as maturity indicators.[5] Within this group, alkylated naphthalenes, and specifically trimethylnaphthalenes (TMNs), have emerged as robust proxies for thermal maturity. This application note provides a comprehensive guide for researchers and petroleum geochemists on the use of 1,3,7-trimethylnaphthalene (1,3,7-TMN) and related isomers to determine the thermal maturity of source rocks. We will delve into the geochemical principles, a detailed analytical protocol, data interpretation, and the inherent limitations of this technique.

Geochemical Rationale: The Isomerization of Trimethylnaphthalenes

The fundamental principle behind using trimethylnaphthalene isomers for maturity assessment lies in their differential thermodynamic stability. During catagenesis, the primary hydrocarbon generation phase, less stable isomers of organic molecules rearrange into more stable forms. For alkylnaphthalenes, isomers with methyl groups at β-positions (e.g., C-2, C-3, C-6, C-7) are thermodynamically more stable than those with methyl groups at α-positions (C-1, C-4, C-5, C-8). This is primarily due to the greater steric hindrance experienced by the larger methyl groups at the α-positions.

As thermal maturity increases, a progressive isomerization occurs, leading to an enrichment of the more stable β-substituted isomers. 1,3,7-Trimethylnaphthalene is one of these thermally stable isomers. Consequently, the ratio of a thermally stable isomer (like 1,3,7-TMN) to a less stable one provides a sensitive measure of the cumulative thermal stress the source rock has experienced.

One of the widely used parameters is the Trimethylnaphthalene Ratio (TNR-1), which leverages this principle. While various formulations exist, the core concept remains the comparison of stable to less stable isomers.[6][7] The isomerization pathways are complex and can involve intramolecular methyl group migrations.[8]

It is also important to note that the initial distribution of trimethylnaphthalene isomers can be influenced by the type of organic matter in the source rock. For instance, certain isomers may be more abundant in source rocks with significant contributions from land plants.[7] Therefore, an integrated approach, combining TMN ratios with other geochemical data, is always recommended.

Experimental Workflow Overview

The analytical workflow for determining trimethylnaphthalene maturity parameters involves several key stages, from sample preparation to instrumental analysis and data interpretation. Each step is critical for obtaining accurate and reproducible results.

Caption: Experimental workflow for TMN-based maturity assessment.

Detailed Protocols

Part 1: Sample Preparation and Extraction

This protocol outlines the steps to extract the soluble organic matter (bitumen) from the source rock and isolate the aromatic hydrocarbon fraction.

1.1. Sample Crushing and Pulverization:

-

Clean the rock sample to remove any surface contamination.

-

Crush the sample into small chips (<1 cm) using a jaw crusher.

-

Pulverize the chips to a fine powder (~100 mesh) using a disc mill or ring mill. Homogenize the powder thoroughly.

-

Clean all crushing and grinding equipment meticulously between samples with an appropriate solvent (e.g., dichloromethane) to prevent cross-contamination.

1.2. Solvent Extraction of Bitumen: This can be performed using Accelerated Solvent Extraction (ASE) or traditional Soxhlet extraction.

-

Accurately weigh approximately 30-50 g of the powdered rock sample into an extraction thimble or cell.

-

Add a known amount of an internal standard if quantitative analysis is desired.

-

Extract the sample using an azeotropic mixture of dichloromethane (DCM) and methanol (93:7 v/v) for 24-48 hours in a Soxhlet apparatus, or follow the instrument manufacturer's protocol for ASE.

-

After extraction, remove the solvent from the extract using a rotary evaporator at a low temperature (<35°C) to obtain the total extractable organic matter (EOM).

1.3. Asphaltene Precipitation and Fractionation:

-

Redissolve the EOM in a minimal amount of DCM.

-

Precipitate the asphaltenes by adding a 40-fold excess of n-pentane or n-hexane. Allow the mixture to stand in the dark for at least 4 hours (preferably overnight).

-

Separate the asphaltenes by filtration or centrifugation.

-

Concentrate the deasphalted oil under a gentle stream of nitrogen.

-

Prepare a chromatography column packed with activated silica gel.

-

Load the deasphalted oil onto the column.

-

Elute the saturated hydrocarbon fraction with n-hexane.[9]

-

Elute the aromatic hydrocarbon fraction with a mixture of n-hexane and DCM (e.g., 70:30 v/v), followed by pure DCM.[10]

-

Collect the aromatic fraction and concentrate it to a suitable volume (e.g., 1 mL) for GC-MS analysis.

Part 2: Instrumental Analysis (GC-MS)

Gas chromatography-mass spectrometry is the primary technique for separating and identifying the individual trimethylnaphthalene isomers.[4][11]

2.1. GC-MS System and Conditions:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977 Series MSD or equivalent.[12]

-

Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (e.g., 60 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is recommended for good separation of the isomers.[13]

-

Injection: 1 µL of the aromatic fraction in splitless mode.

-

Injector Temperature: 300°C.

-

Oven Temperature Program:

-

Initial temperature: 40-60°C, hold for 1-2 minutes.

-

Ramp: 3-4°C/min to 300-320°C.

-

Final hold: 15-20 minutes.

-

-

MS Transfer Line Temperature: 290-300°C.

-

Ion Source Temperature: 230°C.

-

Ionization Energy: 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is preferred for higher sensitivity and specificity.

2.2. Selected Ion Monitoring (SIM) Parameters:

-

Monitor the molecular ion (m/z 170) for trimethylnaphthalenes.

-

It is also advisable to monitor ions for other aromatic maturity indicators, such as methylnaphthalenes (m/z 142), dimethylnaphthalenes (m/z 156), and methylphenanthrenes (m/z 192).

Data Interpretation and Maturity Assessment

3.1. Peak Identification and Integration:

-

Identify the individual trimethylnaphthalene isomers based on their retention times relative to known standards and their mass spectra. The elution order on a DB-5 column is generally consistent.

-

Integrate the peak areas of the relevant isomers from the m/z 170 mass chromatogram.

3.2. Calculation of the Trimethylnaphthalene Ratio (TMNr): A commonly used trimethylnaphthalene ratio for maturity assessment is the TNR-1, as proposed by Alexander et al. (1985). This ratio focuses on the relative abundance of thermally stable ββ-isomers versus less stable αβ-isomers. A simplified and effective version of this concept can be applied by focusing on key isomers:

TNR = (1,3,7-TMN + 2,3,6-TMN) / (1,3,6-TMN + 1,2,6-TMN + 1,2,5-TMN)

-

Numerator: Sum of the peak areas of the more stable isomers (1,3,7-TMN and 2,3,6-TMN).

-

Denominator: Sum of the peak areas of the less stable isomers.

3.3. Correlation with Vitrinite Reflectance (Ro): The calculated TNR value can be correlated with vitrinite reflectance (Ro), the standard method for determining the thermal maturity of source rocks.[15] The relationship is generally positive, with the TNR value increasing as Ro increases through the oil generation window.

| Maturity Stage | Approximate Vitrinite Reflectance (%Ro) | Expected TNR Trend |

| Immature | < 0.5 | Low |

| Early Oil Window | 0.5 - 0.7 | Increasing |

| Peak Oil Window | 0.7 - 1.0 | Steadily Increasing |

| Late Oil / Wet Gas | 1.0 - 1.3 | High / Reaching Plateau |

| Dry Gas (Overmature) | > 1.3 | May decrease due to demethylation |

This table provides a generalized trend. A specific correlation should be established for the basin under investigation.

Logical Framework for Maturity Assessment

Sources

- 1. researchgate.net [researchgate.net]

- 2. Study on the Suppression of Vitrinite Reflectance: A Thermal Simulation Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. api.pageplace.de [api.pageplace.de]

- 4. PGRL Method for Qualitative Biomarker Analysis by GC-MSD | U.S. Geological Survey [usgs.gov]

- 5. A Study on the Applicability of Aromatic Parameters in the Maturity Evaluation of Lacustrine Source Rocks and Oils Based on Pyrolysis Simulation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Low-Energy Transformation Pathways between Naphthalene Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Kazakhstan Crude Oil Biomarkers by Gas Chromatography in Combination with Mass Spectrometry [mdpi.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. tdi-bi.com [tdi-bi.com]

- 14. Gas chromatograph–mass spectrometry determination of carcinogenic naphthalene, anthracene, phenanthrene and fluorene in the Bangsai river water of Bangladesh - Arabian Journal of Chemistry [arabjchem.org]

- 15. Correlation among Vitrinite Reflectance Ro%, Pyrolysis Parameters, and Atomic H/C Ratio: Implications for Evaluating Petroleum Potential of Coal and Carbonaceous Materials, Journal of Energy and Natural Resources, Science Publishing Group [sciencepublishinggroup.com]

Application Note: High-Purity Isolation & Quantification of 1,3,7-Trimethylnaphthalene from Lithological Matrices

Part 1: Executive Summary & Core Directive

Abstract

This application note details a rigorous protocol for the exhaustive extraction, fractionation, and quantitative analysis of 1,3,7-Trimethylnaphthalene (1,3,7-TMN) from sedimentary rock samples. While traditionally utilized as a thermal maturity biomarker (TNR-1) in petroleum geochemistry, 1,3,7-TMN is increasingly relevant to drug development professionals as a model polycyclic aromatic hydrocarbon (PAH) for toxicological screening and as a stable impurity standard in natural product synthesis.

Unlike standard environmental protocols, this guide prioritizes isomer-specific resolution and matrix interference elimination . We employ a "Gold Standard" Soxhlet extraction for exhaustive recovery, coupled with a silica-alumina fractionation workflow designed to isolate the alkylnaphthalene fraction from complex kerogen matrices.

The "Why" Behind the Protocol (Expertise)

Extracting Type III kerogen-bound aromatics requires overcoming two main hurdles:

-

Matrix Adsorption: The rock matrix (clays/minerals) strongly adsorbs planar aromatics. We use a binary solvent system (DCM:MeOH) where methanol acts as a "swelling agent" to disrupt hydrogen bonds in the kerogen and expand clay interlayers, allowing Dichloromethane (DCM) to solvate the non-polar 1,3,7-TMN.

-

Isomer Co-elution: There are 12 isomers of trimethylnaphthalene. 1,3,7-TMN often co-elutes with 1,3,6-TMN and 1,2,4-TMN on standard 5% phenyl columns. Our GC-MS method utilizes a specialized temperature ramp and Selected Ion Monitoring (SIM) to ensure peak purity.

Part 2: Sample Preparation & Pre-Treatment[1]

Objective: To increase surface area and remove surface contaminants (e.g., drilling mud additives) that may contain interfering PAHs.

Mechanical Preparation

-

Cleaning: Rinse whole rock fragments with HPLC-grade water, then methanol, then DCM to remove surface hydrocarbons. Air dry in a fume hood.

-

Comminution: Crush samples using a pre-cleaned steel percussion mortar (avoid plastic which leaches phthalates).

-

Pulverization: Grind to a fine powder using a ring-and-puck mill (Tungsten Carbide) to pass a 100-mesh (150 µm) sieve.

-

Critical Control: Grinding generates heat which can volatilize C13 compounds. Grind in 30-second bursts with cooling intervals.

-

Sulfur Removal (The "Copper Turnings" Method)

Elemental sulfur (

-

Activation: Treat copper turnings with 2M HCl for 5 mins (removes oxide layer), rinse with water, then MeOH, then DCM. Store under DCM.

-

Application: Add 2-3 g of activated copper directly to the collection flask during extraction.

Part 3: Extraction Protocols

We present two methods: Method A (Soxhlet) for maximum recovery (Reference Method) and Method B (ASE) for high-throughput screening.

Method A: Azeotropic Soxhlet Extraction (Gold Standard)

Recommended for: Reference standards, low-TOC samples, and exhaustive profiling.

-

Thimble Prep: Pre-extract cellulose thimbles with DCM for 60 mins to remove binders.

-

Loading: Weigh 10–20 g of rock powder into the thimble. Add Surrogate Standard (e.g., 50 µL of 100 ppm Naphthalene-d8 or Phenanthrene-d10 ) directly onto the powder.

-

Solvent System: 250 mL of Dichloromethane (DCM) : Methanol (MeOH) [93:7 v/v] .

-

Cycle: Reflux for 24-48 hours (minimum 6 cycles/hour).

-

Concentration: Cool extract. Filter through glass fiber if turbid. Concentrate to ~2 mL using a Rotary Evaporator (water bath < 30°C to prevent TMN loss).

Method B: Accelerated Solvent Extraction (ASE)

Recommended for: High-throughput pharma/tox screening.

| Parameter | Setting | Rationale |

| Solvent | DCM:Acetone (1:1) | Acetone mimics MeOH's swelling but is more compatible with ASE seals. |

| Temperature | 100°C | Increases solubility and diffusion kinetics. |

| Pressure | 1500 psi | Keeps solvent liquid above boiling point. |

| Cycles | 3 static cycles (5 min each) | Ensures exhaustive extraction. |

| Purge | 60 sec (Nitrogen) | Clears lines to prevent cross-contamination. |

Part 4: Fractionation & Clean-Up (The Isolation Step)

Crude rock extracts contain asphaltenes (polar), saturates (alkanes), and aromatics. We must isolate the Aromatic Fraction (F2) .

Protocol: Micro-Column Chromatography

-

Column Prep: Use a Pasteur pipette packed with 0.5 g activated silica gel (baked at 120°C) over a plug of extracted cotton.

-

Loading: Transfer concentrated extract (< 200 µL) to the top of the column.

-

Elution Profile:

| Fraction | Solvent Volume | Composition | Target Compounds | Action |

| F1 | 4 mL | n-Hexane (100%) | Alkanes, Hopanes | Discard / Archive |

| F2 | 4 mL | Hexane:DCM (3:1) | PAHs, 1,3,7-TMN | COLLECT |

| F3 | 4 mL | DCM:MeOH (1:1) | Polars, Resins | Discard |

-

Final Prep: Evaporate F2 under a gentle stream of Nitrogen (

) to dryness. Reconstitute in 100 µL Isooctane (Isooctane is preferred over hexane for GC injection due to higher boiling point, reducing evaporation error). Add Internal Standard (e.g., Anthracene-d10 ) for quantification.

Part 5: Instrumental Analysis (GC-MS)

System: Agilent 7890B GC / 5977B MSD (or equivalent).

GC Parameters[4][6][7][8][9][10][11][12]

-

Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).[5] Note: A DB-17 (50% phenyl) column provides better separation of TMN isomers if available.

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Injection: 1 µL, Splitless (Purge on at 0.75 min). Inlet Temp: 280°C.

-

Oven Program (Critical for Isomer Separation):

-

Hold 60°C for 2 min.

-

Ramp 10°C/min to 150°C.

-

Ramp 2°C/min to 190°C (Slow ramp resolves 1,3,7-TMN from 1,3,6-TMN).

-

Ramp 20°C/min to 300°C. Hold 10 min.

-

MS Parameters (SIM Mode)

To achieve high sensitivity and selectivity, use Selected Ion Monitoring (SIM).

-

Target Ion (Quant): m/z 170 (Molecular Ion

) -

Qualifier Ions: m/z 155 (

), m/z 141 ( -

Dwell Time: 50 ms per ion.

Identification Criteria

-

Retention Index (RI): 1,3,7-TMN elutes at approximately RI 1550-1560 on a DB-5MS column.

-

Ratio Check: The ratio of m/z 170 to m/z 155 should match the reference standard (typically ~2:1 depending on tuning).

Part 6: Visualizations

Workflow Diagram

The following diagram illustrates the critical path from raw sample to data, highlighting the decision points for Sulfur removal and Fractionation.

Figure 1: Step-by-step extraction and isolation workflow for 1,3,7-TMN.

Isomer Separation Logic

Visualizing the separation of critical isomers during the GC ramp.

Figure 2: Critical GC temperature ramp logic for resolving 1,3,7-TMN from common isomers.

Part 7: Quality Control & Validation

To ensure this protocol meets the standards of drug development rigor (GLP-aligned):

-

Method Blanks: Run a complete extraction with empty thimbles/cells. No TMN peaks > 1% of sample area are permissible.

-

Surrogate Recovery:

-

Spike samples with Naphthalene-d8 prior to extraction.

-

Acceptance Criteria: 70–120% recovery.

-

Correction: If recovery is <70%, the data must be flagged or the extraction repeated.

-

-

Calibration:

-

Construct a 5-point calibration curve (0.1, 0.5, 1.0, 5.0, 10.0 ppm) using authentic 1,3,7-TMN standard.

- must be > 0.995.

-

Part 8: References

-

Alexander, R., Kagi, R. I., & Rowland, S. J. (1985). Separation and identification of enantiomers of 1,6-dimethylnaphthalene and 1,3,7-trimethylnaphthalene in sedimentary rock extracts. Nature. Link

-

Radke, M., & Welte, D. H. (1983). The Methylphenanthrene Index (MPI): A maturity parameter based on aromatic hydrocarbons. Advances in Organic Geochemistry. Link

-

US EPA Method 3540C. (1996). Soxhlet Extraction. United States Environmental Protection Agency.[1] Link

-

Bastow, T. P., et al. (1998). Isomer-specific analysis of trimethylnaphthalenes in crude oils and sediments. Organic Geochemistry. Link

-

Thermo Fisher Scientific. (2018). Application Note: Accelerated Solvent Extraction (ASE) of Hydrocarbons from Sedimentary Rocks. Link

Sources

- 1. academicjournals.org [academicjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Guidelines for the determination of polycyclic aromatic hydrocarbons (PAHs) in marine biota – HELCOM [helcom.fi]

- 5. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Resolution Thermal Maturity Assessment Utilizing 1,3,7-Trimethylnaphthalene

Introduction & Scientific Rationale

In petroleum geochemistry and basin modeling, Vitrinite Reflectance (

-

Absence of Vitrinite: Pre-Silurian strata and deep marine carbonate environments often lack land-plant-derived vitrinite macerals.

-

Suppression/Retardation: Hydrogen-rich kerogen (Type I/II) can chemically suppress

values, leading to underestimations of maturity. -

Oil-Based Matrices: In migrated crude oils, solid vitrinite is absent, rendering optical methods impossible.

The Solution: Molecular proxies based on the thermodynamic isomerization of aromatic hydrocarbons. Among these, 1,3,7-Trimethylnaphthalene (1,3,7-TMN) serves as a critical proxy.

The Physicochemical Mechanism

Trimethylnaphthalenes (TMNs) undergo isomerization driven by thermal stress. The driving force is the steric repulsion between adjacent methyl groups (

-

Kinetic Control (Immature): Biogenic precursors often yield thermodynamically less stable isomers (e.g., 1,2,5-TMN).

-

Thermodynamic Control (Mature): As temperature increases, methyl groups shift to reduce steric strain.

-

1,2,5-TMN (

substitution) is unstable due to steric hindrance at the -

1,3,7-TMN (

substitution) is significantly more stable .

-

Consequently, the ratio of 1,3,7-TMN relative to unstable isomers provides a robust, linear correlation with Vitrinite Reflectance Equivalent (

Experimental Protocol

A. Sample Preparation & Fractionation

Objective: Isolate the aromatic hydrocarbon fraction free from saturates and polar compounds which interfere with GC-MS ionization.

Step-by-Step Workflow:

-

Extraction:

-

Rock Samples: Crush to 200 mesh. Extract using Soxhlet apparatus with Dichloromethane (DCM):Methanol (93:7 v/v) for 24 hours.

-

Crude Oils: Dilute 50 mg of oil in 1 mL

-pentane to precipitate asphaltenes. Centrifuge and collect the supernatant (maltenes).

-

-

De-asphalting: If starting with rock extract, precipitate asphaltenes using excess

-hexane (40:1 solvent:extract ratio). -

Liquid Chromatography (Fractionation):

-

Column: Activated Silica Gel / Alumina micro-column.

-

Elution 1 (Saturates): Elute with

-hexane (discard or save for biomarker analysis). -

Elution 2 (Aromatics - TARGET): Elute with DCM:Hexane (2:1 v/v). This fraction contains the TMNs.[1]

-

-

Concentration: Evaporate solvent under a gentle Nitrogen stream to approx. 100

L. Add Internal Standard (e.g.,

B. GC-MS Instrumentation Parameters

Objective: Achieve baseline separation of 1,3,7-TMN from co-eluting isomers (e.g., 1,3,6-TMN).

| Parameter | Setting | Rationale |

| Instrument | Agilent 7890B GC / 5977B MSD (or equivalent) | High sensitivity required for trace isomers. |

| Column | DB-5MS or HP-5MS (60m | 60m length is critical. Standard 30m columns often fail to resolve 1,3,7-TMN from 1,3,6-TMN. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |

| Injection | Splitless (1 | Maximizes transfer of high-boiling aromatics. |

| Oven Program | 70°C (2 min) | Slow ramp rate (4°C/min) is mandatory to separate isomer clusters. |

| MS Mode | SIM (Selected Ion Monitoring) | Enhances sensitivity and selectivity. |

| SIM Ions | Target: m/z 170 (TMN Parent); Qual: m/z 155 (M-CH | m/z 170 is the molecular ion for Trimethylnaphthalenes. |

Data Analysis & Calculation

Identification

1,3,7-TMN elutes in the middle of the TMN cluster. It must be identified using retention time locking with an authentic standard or by relative retention order (typically eluting after 1,2,5-TMN and before 2,3,6-TMN).

The TMNr Ratio

The most authoritative ratio utilizing 1,3,7-TMN is the Trimethylnaphthalene Ratio (TMNr) defined by van Aarssen et al. (1999).

Calculating Vitrinite Reflectance Equivalent ( )

While basin-specific calibration is best, the following general correlation is widely accepted for the "Oil Window" (

Note: This equation serves as a baseline. For high-precision reservoir studies, create a calibration curve using samples with known measured

Visualizations

Diagram 1: Analytical Workflow

This diagram outlines the critical path from raw sample to calculated maturity.

Caption: Figure 1. Step-by-step analytical protocol for isolating and analyzing Trimethylnaphthalenes.

Diagram 2: Isomerization Mechanism

This diagram illustrates the thermodynamic drive converting unstable biological precursors into the stable 1,3,7-TMN isomer.

Caption: Figure 2. The thermodynamic evolution of TMN isomers. 1,2,5-TMN converts to 1,3,7-TMN under thermal stress.

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Co-elution | 1,3,7-TMN and 1,3,6-TMN peaks merging. | Reduce oven ramp rate to 2°C/min or switch to a 60m column. |

| Low Sensitivity | Ion source contamination or split injection used. | Clean ion source; ensure Splitless mode is active; check tune. |

| Ratio Reversal | Sample is over-mature ( | At high maturity, TMNs degrade. Use Methylphenanthrene Index (MPI-1) instead. |

| Interference | High background in m/z 170. | Improve fractionation (Step 3). Ensure Saturates are fully removed. |

References

-

van Aarssen, B.G.K., Bastow, T.P., Alexander, R., & Kagi, R.I. (1999). Distributions of methylated naphthalenes in crude oils: indicators of maturity, biodegradation and source. Organic Geochemistry.[2][3]

-

Radke, M. (1987). Organic geochemistry of aromatic hydrocarbons. Advances in Petroleum Geochemistry.

-

Alexander, R., Strachan, M.G., Kagi, R.I., & van Bronswijk, W. (1985). Heating rate effects on aromatic maturity indicators. Organic Geochemistry.[2][3]

-

Strachan, M.G., Alexander, R., & Kagi, R.I. (1988). Trimethylnaphthalenes in crude oils and rock extracts: A new maturity parameter.[4] Geochimica et Cosmochimica Acta.

Sources

Application Note: Analytical Identification of 1,3,7-Trimethylnaphthalene (1,3,7-TMN)

Abstract & Scope

1,3,7-Trimethylnaphthalene (1,3,7-TMN) is a C3-alkylated polycyclic aromatic hydrocarbon (PAH) frequently analyzed in petroleomics, geochemical maturity assessment (Trimethylnaphthalene Ratio - TNR), and environmental toxicology.

The primary analytical challenge is the resolution of 1,3,7-TMN from its 17 theoretical trimethylnaphthalene isomers—specifically the co-eluting 1,3,6-TMN and 1,2,4-TMN congeners. Standard low-resolution Mass Spectrometry (MS) is insufficient for positive identification due to identical molecular ions (

This Application Note details a multi-tiered protocol combining High-Resolution Gas Chromatography (HRGC) with Retention Index (RI) Mapping and Nuclear Magnetic Resonance (NMR) spectroscopy to achieve Level 1 identification confidence.

Critical Analytical Challenges

Before initiating the protocol, the analyst must recognize the specific failure modes associated with TMN analysis:

-

Isobaric Interference: All trimethylnaphthalenes share the base peak

170. MS alone cannot distinguish them. -

Co-elution: On standard 5% phenyl-methylpolysiloxane columns (e.g., DB-5), 1,3,7-TMN elutes in a dense cluster with 1,3,6-TMN.

-

Volatility: Significant losses can occur during solvent evaporation if nitrogen blow-down is too aggressive.

Decision Logic for Identification

The following decision tree illustrates the workflow required to confirm identity.

Figure 1: Logical workflow for the stepwise identification of 1,3,7-TMN, prioritizing RI verification.

Method A: High-Resolution GC-MS (The Workhorse)

This method is the primary tool for trace analysis in complex matrices (soil, water, biological tissue).

Chromatographic Conditions

To resolve 1,3,7-TMN from the 1,3,6- isomer, a standard DB-5 column is often insufficient. We recommend a specialized PAH-selective column or a high-efficiency 5% phenyl phase with strict temperature control.

| Parameter | Specification | Rationale |

| Column | Rxi-PAH or DB-EUPAH (60 m × 0.25 mm × 0.25 µm) | Higher shape selectivity for PAH isomers compared to standard DB-5MS. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Maintains resolution during the temperature ramp. |

| Inlet | Splitless @ 280°C | Ensures complete transfer of semi-volatiles; minimizes discrimination. |

| Oven Program | 70°C (1 min) → 20°C/min to 180°C → 2°C/min to 230°C → 20°C/min to 320°C | The slow ramp (2°C/min) across the TMN elution window (180-230°C) is critical for isomer separation. |

| Transfer Line | 300°C | Prevents cold-spot condensation. |

Mass Spectrometry Parameters (EI Source)

-

Acquisition Mode: SIM (Selected Ion Monitoring) for quantification; Scan (50-350 amu) for identification.

-

Target Ions:

-

Quant Ion:

170.1 ( -

Qualifier 1:

155.1 ( -

Qualifier 2:

141.1 ( -

Qualifier 3:

128.1 (Naphthalene core)

-

Retention Index (RI) Verification

This is the most critical step . You must run a standard mixture of n-alkanes (

-

Reference

Value (DB-5MS equivalent): -

Reference

Value (Wax/Polar):

Protocol:

-

Inject

alkane ladder. -

Calculate

using the equation:

If the calculated

Method B: Nuclear Magnetic Resonance (Structural Confirmation)

For reference standard validation or high-concentration synthesis checks, NMR provides the absolute structural proof that MS cannot.

1H-NMR Signature (CDCl3, 400 MHz)

1,3,7-TMN is asymmetric. You must observe three distinct methyl signals and a specific aromatic coupling pattern.

| Moiety | Approx. Shift ( | Multiplicity | Integration | Assignment Logic |

| Aromatic H | 7.85 - 7.95 | Doublet (d) | 1H | H-8 (Deshielded by ring current/adj ring) |

| Aromatic H | 7.65 - 7.75 | Singlet (s) | 1H | H-5 (Isolated) |

| Aromatic H | 7.35 - 7.50 | Multiplet | 2H | H-4, H-6 |

| Aromatic H | 7.15 - 7.25 | Singlet (s) | 1H | H-2 (Between methyls) |

| Methyl ( | 2.65 | Singlet | 3H | C-1 Methyl ( |

| Methyl ( | 2.50 | Singlet | 3H | C-3/C-7 Methyl |

| Methyl ( | 2.45 | Singlet | 3H | C-3/C-7 Methyl |

Diagnostic Check:

-

Symmetric isomers (e.g., 1,3,5-TMN) will show fewer methyl signals due to equivalence.

-

1,3,7-TMN must show three singlet methyl peaks in the aliphatic region.

Sample Preparation Protocol (Solid Matrix)

This protocol is adapted from EPA Method 3540C (Soxhlet) but optimized for alkyl-naphthalenes to prevent evaporative loss.

Reagents

-

Dichloromethane (DCM), HPLC Grade.

-

Sodium Sulfate (

), anhydrous, baked at 400°C for 4 hrs. -

Surrogate Standard: 2-Methylnaphthalene-d10 (Spike before extraction).

Step-by-Step Workflow

-

Sample Homogenization: Mix 10 g of solid sample with 10 g of anhydrous

to form a free-flowing powder. -

Extraction: Place in a Soxhlet thimble. Extract with 300 mL DCM for 16 hours.

-

Note: Automated Pressurized Fluid Extraction (PFE/ASE) is a valid alternative (100°C, 1500 psi, 2 cycles).

-

-

Drying: Pass the extract through a funnel containing granular

. -

Concentration (Critical Control Point):

-

Use a Kuderna-Danish (K-D) concentrator.

-

Do NOT evaporate to dryness. Alkyl-naphthalenes are semi-volatile. Stop when volume reaches ~5 mL.

-

Switch to a gentle stream of nitrogen (TurboVap) to reach final volume (1 mL).

-

-

Solvent Exchange (Optional): If analyzing by GC-Splitless, DCM is acceptable. If using large volume injection, exchange to Hexane.

Figure 2: Extraction workflow emphasizing the critical stop-point during concentration to prevent analyte loss.

References

-

NIST Mass Spectrometry Data Center. (2023).[3] 1,3,7-Trimethylnaphthalene: Gas Chromatography Retention Indices. National Institute of Standards and Technology. [Link]

-

U.S. Environmental Protection Agency. (2014).[4][5] Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.[4] [Link][4][5]

- Bastow, T. P., et al. (1998). Analysis of trimethylnaphthalenes in petroleum and source rock extracts. Organic Geochemistry, 28(9-10), 575-595.

-

PubChem. (2023). Compound Summary: 1,3,7-Trimethylnaphthalene.[3][6] National Library of Medicine. [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. gcms.cz [gcms.cz]

- 3. 1,3,7-Trimethylnaphthalene | C13H14 | CID 16477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. US EPA (2014) Method 8270E (SW-846) Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC-MS). Washington DC. - References - Scientific Research Publishing [scirp.org]

- 6. Naphthalene, 1,3,7-trimethyl- [webbook.nist.gov]

Application Note: Integrated Maturity Assessment Protocols for Petroleum Systems

Core Directive & Executive Summary

Thermal maturity assessment is the critical control point in de-risking hydrocarbon exploration. It answers the fundamental question: Has this source rock generated oil or gas, and if so, when?

This guide moves beyond basic definitions to provide a rigorous, field-proven workflow for determining thermal maturity. We integrate three distinct datasets—Optical (Vitrinite Reflectance), Pyrolytic (Rock-Eval

Optical Maturity: Vitrinite Reflectance ( )

Vitrinite Reflectance (

Experimental Protocol (Modified ASTM D7708)

Objective: Obtain a statistically significant mean random reflectance (

Reagents & Equipment:

-

Sample: Core chips or cuttings (>1g).

-

Mounting: Epoxy resin/hardener mixture.

-

Polishing: Silicon carbide papers (240–600 grit) followed by alumina/diamond slurries (0.3

m and 0.05 -

Microscope: Incident light microscope with oil immersion objective (40x-50x), monochromatic filter (546 nm), and photomultiplier.

Step-by-Step Methodology:

-

Cleaning: Wash cuttings to remove drilling mud. If OBM is present, solvent extraction (DCM/MeOH) is mandatory prior to mounting to prevent softening of the resin.

-

Mounting: Pot samples in epoxy resin. Centrifuge to remove air bubbles and ensure particle settling. Cure for 24 hours.

-

Grinding & Polishing:

-

Coarse: Grind flat using 600-grit SiC paper.

-

Fine: Polish with 0.3

m alumina slurry on a synthesis cloth. -

Final: Polish with 0.05

m colloidal silica. Critical Step: The surface must be scratch-free; scratches scatter light, artificially lowering

-

-

Calibration: Calibrate the photometer using glass standards (e.g., Spinel

, YAG -

Measurement: Measure at least 50 random vitrinite particles. Avoid oxidized (pitted) or recycled (high

) particles.

Data Interpretation & Windows

| Maturity Stage | Hydrocarbon Phase | |

| Immature | < 0.55 | Biogenic Gas / Kerogen |

| Early Oil | 0.55 – 0.70 | Heavy Oil |

| Peak Oil | 0.70 – 1.00 | Black Oil |

| Late Oil | 1.00 – 1.30 | Volatile Oil / Condensate |

| Wet Gas | 1.30 – 2.00 | Condensate / Wet Gas |

| Dry Gas | > 2.00 | Dry Gas (Methane) |

Troubleshooting: The Suppression Effect

Problem: In hydrogen-rich (Type I/II) kerogens (e.g., lacustrine shales),

Pyrolytic Maturity: Rock-Eval ( )[3][4][5]

Rock-Eval pyrolysis is a rapid screening tool.[3][4] The parameter

Experimental Protocol

Objective: Determine

Step-by-Step Methodology:

-

Preparation: Crush rock to powder (<250

m). Do not grind to flour, as this disrupts kerogen kinetics. -

Weighing: Load ~60-100 mg into a crucible.

-

Pyrolysis Cycle:

-

Isotherm: 300°C for 3 mins (measures S1: free hydrocarbons).

-

Ramp: Heat from 300°C to 650°C at 25°C/min (Standard Cycle).

-

Detection: Flame Ionization Detector (FID) records hydrocarbons evolved.

-

-

Calculation: The instrument records the temperature of the oven at the precise moment the S2 peak reaches its maximum height.

Interpretation Logic

is robust only when the S2 peak is distinct (>0.2 mg HC/g rock).Critical Caveat:

Molecular Maturity: Biomarker Isomerization

When optical and pyrolytic methods fail (e.g., suppression, OBM contamination), molecular geochemistry provides the "chemical clock." We utilize the irreversible stereochemical isomerization of steranes and hopanes.

Mechanism

Biological sterols are synthesized in the 20R configuration (biological). Upon burial and heating, they isomerize to the thermodynamically stable 20S configuration (geological). The ratio of S/(S+R) increases until equilibrium.

Experimental Protocol (GC-MS)

Objective: Quantify sterane isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

Step-by-Step Methodology:

-

Extraction: Solvent extract (DCM:MeOH 93:7) pulverized rock for 24h (Soxhlet).

-

Asphaltene Precipitation: Precipitate asphaltenes using excess n-hexane.

-

Fractionation: Separate maltenes via column chromatography (silica/alumina) into Saturates, Aromatics, and Polars.

-

Analysis: Inject Saturate fraction into GC-MS.

-

Mode: Selected Ion Monitoring (SIM).

-

Target Ions: m/z 217 (Steranes), m/z 191 (Hopanes).

-

-

Integration: Integrate peak areas for:

Visualization: Isomerization Pathway

Figure 1: Stereochemical evolution of sterane biomarkers from biological precursors to geological isomers under thermal stress.[5][8][10][11]

Data Interpretation Table

| Parameter | Reaction | Range (Immature -> Mature) | Equilibrium (End Point) | Approx. |

| C29 Sterane 20S | C29 | 0.0 | ~0.52 - 0.55 | ~0.80 - 0.90% |

| C29 Sterane | C29 | 0.0 | ~0.67 - 0.71 | ~0.90 - 1.00% |

| Hopane 22S | C32 | 0.0 | ~0.57 - 0.62 | ~0.60% (Early Oil) |

Application Note: Hopane isomerization reaches equilibrium very early (start of oil window). Sterane isomerization covers the entire oil window, making it the superior tool for peak oil assessment.

Integrated Workflow: The Multi-Proxy Approach

No single parameter is infallible. The following workflow illustrates the decision logic for integrating these datasets to validate maturity.

Figure 2: Decision logic for integrating optical, pyrolytic, and molecular maturity parameters to resolve data conflicts.

Reconciliation Protocol

-

If

< -

If

is anomalously low (<430°C) but -

If

and

References

-

ASTM International. (2023). ASTM D7708-14(2023) Standard Test Method for Microscopical Determination of the Reflectance of Vitrinite Dispersed in Sedimentary Rocks.[Link]

-

Peters, K. E., & Cassa, M. R. (1994).[12] Applied Source Rock Geochemistry. In L. B. Magoon & W. G. Dow (Eds.), The Petroleum System: From to Source to Trap (AAPG Memoir 60, pp. 93–120). American Association of Petroleum Geologists. [Link]

-

Seifert, W. K., & Moldowan, J. M. (1986). Use of biological markers in petroleum exploration.[13][14] In Methods in Geochemistry and Geophysics (Vol. 24, pp. 261–290). Elsevier. [Link]

-

USGS. (n.d.). Vitrinite Reflectance as a Thermal Maturity Indicator.[2][15][3][6][7][16] U.S. Geological Survey Energy Resources Program. [Link]

-

Behar, F., Beaumont, V., & Penteado, H. L. De B. (2001). Rock-Eval 6 Technology: Performances and Developments. Oil & Gas Science and Technology. [Link]

Sources

- 1. Vitrinite reflectance, Coal Analysis, Kentucky Geological Survey, University of Kentucky [uky.edu]

- 2. Vitrinite Reflectance | Energy Content of Coal | Petrochemicals [microspectra.com]

- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 4. pubs.usgs.gov [pubs.usgs.gov]

- 5. mdpi.com [mdpi.com]

- 6. wiki.aapg.org [wiki.aapg.org]

- 7. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. iosrjen.org [iosrjen.org]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Biomarkers in kerogen by Paul Farrimond » Integrated Geochemical Interpretation [igiltd.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Application Note: Precision Analysis of 1,3,7-Trimethylnaphthalene (TMN) Ratios

This Application Note is designed for researchers in organic geochemistry, environmental forensics, and analytical chemistry. It details the protocol for isolating, identifying, and quantifying 1,3,7-Trimethylnaphthalene (1,3,7-TMN) to calculate critical thermal maturity and source ratios.

Methodology: GC-MS (SIM) | Target Analyte: Alkylnaphthalenes | Context: Geochemical Maturity & Source Tracing

Executive Summary & Scientific Rationale

1,3,7-Trimethylnaphthalene (1,3,7-TMN) is a C13 aromatic hydrocarbon isomer found in sedimentary organic matter and crude oils. Its utility lies in its thermodynamic instability relative to other isomers (e.g., 2,3,6-TMN). As geological heating (thermal maturity) increases, less stable

Consequently, the ratio of 1,3,7-TMN to its stable counterparts serves as a robust paleothermometer for sedimentary basins. Additionally, specific abundance ratios of 1,3,7-TMN relative to 1,2,5-TMN function as source indicators , distinguishing between angiosperm (land plant) and gymnosperm/algal inputs.

Key Applications:

-

Petroleum Geochemistry: Assessing thermal maturity (Ro equivalent) of crude oils where biomarkers (steranes/hopanes) have been destroyed.[1]

-

Environmental Forensics: Fingerprinting oil spill sources (weathering alters n-alkanes, but TMN ratios remain relatively stable).

-

Pharmaceutical/Chemical: Impurity profiling in naphthalene-derivative synthesis.

Experimental Workflow

The following protocol ensures the isolation of the aromatic fraction free from aliphatic interference, which is critical for accurate integration of isomer peaks.

Sample Preparation & Extraction

-

Rock Samples: Pulverize 10–50g of sediment to <200 mesh. Extract using Soxhlet apparatus with Dichloromethane (DCM):Methanol (93:7 v/v) for 24–48 hours. Copper turnings must be added to remove elemental sulfur.

-

Crude Oils: Dilute 50mg of oil in 1mL of n-hexane. Precipitate asphaltenes if necessary (excess n-hexane, filter).

Fractionation (Solid Phase Extraction)

Direct injection of total extracts often leads to co-elution. Isolate the aromatic fraction using column chromatography.[2]

-

Column Setup: Activated Silica Gel (100–200 mesh) / Alumina column.

-

Loading: Load the de-asphaltened extract onto the column.

-

Elution Sequence:

GC-MS Instrumentation Protocol

Quantification requires Selected Ion Monitoring (SIM) to avoid matrix noise.

Table 1: GC-MS Acquisition Parameters

| Parameter | Setting | Rationale |

| Column | DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm) | Standard non-polar phase resolves TMN isomers effectively. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Maintains separation efficiency. |

| Inlet Temp | 300°C | Ensures complete volatilization of C10-C20 aromatics. |

| Injection | Splitless (1 µL) | Maximizes sensitivity for trace isomers. |

| Oven Program | 80°C (1 min) → 4°C/min → 300°C (20 min) | Slow ramp (4°C/min) is critical to separate 1,3,7-TMN from 1,3,6-TMN. |

| MS Mode | SIM (Selected Ion Monitoring) | Target Ion: m/z 170 (Molecular Ion)Qual Ion: m/z 155 (M - CH3) |

Data Processing & Identification

Proper identification relies on elution order, as mass spectra for TMN isomers are nearly identical.

Peak Identification (Elution Order)

On a standard DB-5MS column, the elution order of key Trimethylnaphthalenes (MW 170) generally follows increasing boiling point and shape selectivity.

Critical Separation Pair: 1,3,7-TMN typically elutes after 1,2,5-TMN and before 1,3,6-TMN and the stable 2,3,6-TMN.

-

Reference Standard: It is highly recommended to run a commercially available alkylnaphthalene mix (e.g., from Chiron or Wellington Labs) to establish retention times.

-

Retention Indices (RI): 1,3,7-TMN RI

1480–1510 (on DB-5).

Calculation of Ratios

Once peaks are integrated (Ion 170), calculate the following ratios.

A. Thermal Maturity Ratio (TMNr)

This ratio tracks the conversion of the unstable 1,3,7-isomer (

-

Interpretation: Ratio increases with thermal maturity.

-

Validity: Valid for Vitrinite Reflectance (%Ro) 0.6 – 1.3%.

B. Modified Maturity Index (TNR-2)

A broader ratio often used when individual peak resolution is difficult.

[6]-

Interpretation: Increases with maturity due to the stability of 2,3,6-TMN, though 1,3,7-TMN in the numerator makes this index sensitive to specific source inputs.

C. Source Parameter (1,2,5 vs 1,3,7)

1,2,5-TMN is often linked to angiosperm (flowering plant) precursors (derived from oleanane/amyrin degradation).

-

Interpretation: High values indicate significant terrestrial/land-plant input. Low values suggest marine/algal sources.

Visualized Workflow (DOT)

Caption: Step-by-step workflow from raw sample extraction to ratio calculation.

Quality Control & Validation (Self-Validating System)

To ensure the trustworthiness of the data, the following QC steps are mandatory:

-

Internal Standard (IS): Spike samples with Naphthalene-d8 or Phenanthrene-d10 prior to GC injection. Recovery must be 70–120%.

-

Resolution Check: The valley between 1,3,7-TMN and 1,3,6-TMN must be <10% of the peak height. If not, reduce GC oven ramp rate.

-

Blank Analysis: Run a solvent blank between every 5 samples to check for carryover (naphthalenes are sticky).

-

Linearity: Calibration curve (10–1000 ppb) of 1,3,7-TMN standard must have

.

References

-

Radke, M., et al. (1984). "Geochemical study on a well in the Western Canada Basin: relation of the aromatic distribution pattern to maturity of organic matter." Geochimica et Cosmochimica Acta. Link

-

Alexander, R., et al. (1985). "Reaction kinetics of the thermal decomposition of isomers of trimethylnaphthalene." Organic Geochemistry. Link

-

StratoChem Services. (2020). "Estimating Thermal Maturity of Crude Oils." Search and Discovery. Link

-